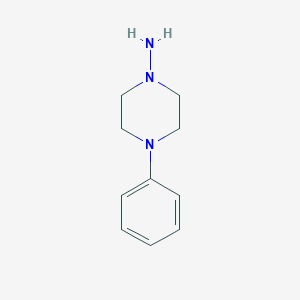

4-苯基哌嗪-1-胺

描述

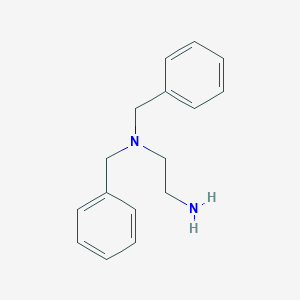

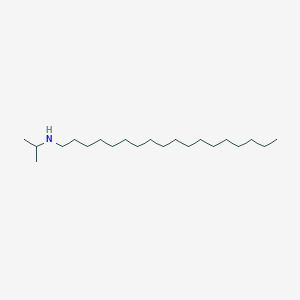

4-Phenylpiperazin-1-amine is a chemical compound that has attracted significant interest in various fields of medicinal chemistry and organic synthesis. Its unique structural framework makes it a valuable moiety in the design and development of new pharmacologically active compounds and catalytic agents.

Synthesis Analysis

The synthesis of 4-Phenylpiperazin-1-amine derivatives often involves reductive amination processes, where different substituted aromatic aldehydes are reacted using sodium cyanoborohydride in methanol. Such synthetic routes yield compounds with significant antimicrobial activity, demonstrating the versatility of 4-Phenylpiperazin-1-amine as a scaffold for further medicinal chemistry exploration (Mandala et al., 2013). Additionally, the preparation of organic crystals through complexation with fumaric acid showcases the compound's potential in crystal engineering and drug design (Jemai et al., 2023).

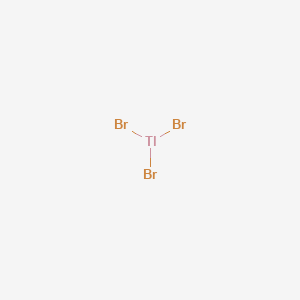

Molecular Structure Analysis

The molecular structure of 4-Phenylpiperazin-1-amine derivatives has been extensively analyzed through various spectroscopic techniques. Studies involving single crystal X-ray analysis, prediction, and quantum chemical calculations provide deep insights into the electronic and spatial arrangement of atoms within the molecules. Such structural elucidation is crucial for understanding the compound's reactivity and interaction with biological targets (Ivachtchenko et al., 2019).

Chemical Reactions and Properties

4-Phenylpiperazin-1-amine undergoes various chemical reactions, including N-alkylation and cycloalkylation, facilitated by catalysts such as ruthenium-complexes. These reactions are pivotal for the synthesis of bioactive arylpiperazines and demonstrate the compound's utility in organic synthesis (Abbenhuis et al., 1998).

Physical Properties Analysis

The physical properties of 4-Phenylpiperazin-1-amine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular arrangement and the presence of substituents. Studies focusing on the synthesis and characterization of these compounds highlight the importance of physical properties in determining their suitability for various applications (Koroleva et al., 2012).

Chemical Properties Analysis

The chemical behavior of 4-Phenylpiperazin-1-amine derivatives, including their reactivity in organic synthesis and potential as intermediates for pharmacologically active compounds, is a subject of ongoing research. Electrophilic substitution reactions, coupling reactions, and the formation of complex structures through non-covalent interactions are some of the key chemical properties explored in recent studies (Nematollahi & Amani, 2011).

科学研究应用

催化作用:该化合物在化学反应中作为催化剂使用。例如,发现聚苯乙烯支持的N-苯基哌嗪-Cu(II)复合物在无溶剂条件下是KA2-偶联反应的高效催化剂 (Perumgani等人,2016)。

药物应用:它作为肠道渗透增强剂,改善大分子治疗药物通过肠上皮吸收进入血液流 (Fein et al., 2017)。

抗癌活性:4-苯基哌嗪-1-胺的衍生物在抗癌疗法中显示潜力。从中衍生的曼尼希碱已经被测试用于前列腺癌细胞系的抗癌活性 (Demirci & Demirbas, 2019)。

生物活性化合物的合成:它用于合成生物活性化合物,如血清素激动剂和神经放射性药物 (Mishani et al., 1996)。

碳酸酐酶抑制剂:已合成一些衍生物以评估它们作为碳酸酐酶抑制剂的潜力,在进一步研究中显示出希望 (Tuğrak等人,2019)。

放射性药物:该化合物已用于放射性药物的开发,例如[11C]1-异丙基-4-苯基哌嗪用于成像应用 (Meij等人,2003)。

肾上腺成像剂:4-苯基哌嗪-1-胺的衍生物已被探索作为潜在的肾上腺成像剂 (Hanson, 1983)。

杀螨活性:从4-苯基哌嗪-1-胺合成的某些苯基哌嗪衍生物已被评估其杀螨活性 (Suzuki et al., 2021)。

抗微生物活性:已合成新的衍生物,并显示具有显著的抗菌和抗真菌活性 (Mandala et al., 2013)。

芳基哌嗪的合成:它参与芳基哌嗪的合成,这在各种治疗领域中有应用 (Maia et al., 2012)。

未来方向

属性

IUPAC Name |

4-phenylpiperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAURIJZNKHAJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509256 | |

| Record name | 4-Phenylpiperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylpiperazin-1-amine | |

CAS RN |

14340-32-0 | |

| Record name | 4-Phenylpiperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。